molecular formula C9H8BrNO3 B1376896 (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol CAS No. 1346446-86-3

(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol

Cat. No.: B1376896
CAS No.: 1346446-86-3
M. Wt: 258.07 g/mol
InChI Key: XDQSVJUQVZJQMK-UHFFFAOYSA-N
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Description

(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol: is a halogenated heterocyclic compound with the empirical formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a furo[3,2-c]pyridine ring system, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol typically involves the bromination of a furo[3,2-c]pyridine precursor followed by methoxylation and subsequent reduction to introduce the methanol group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol or sodium methoxide for the methoxylation step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents, would apply.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and methoxy group may facilitate binding to specific enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a bromine atom and a methoxy group on the furo[3,2-c]pyridine ring system differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity .

Properties

IUPAC Name

(6-bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-13-8-7-5(3-11-9(8)10)2-6(4-12)14-7/h2-3,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQSVJUQVZJQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CN=C1Br)C=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol
Reactant of Route 2
(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol
Reactant of Route 3
(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol
Reactant of Route 4
(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol
Reactant of Route 5
(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol
Reactant of Route 6
(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol

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